molecular formula C11H22N2O2 B1332675 (R)-3-(Boc-aminomethyl)piperidine CAS No. 879275-33-9

(R)-3-(Boc-aminomethyl)piperidine

Cat. No.: B1332675
CAS No.: 879275-33-9
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-SECBINFHSA-N
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Description

®-3-(Boc-aminomethyl)piperidine is a chiral building block used in organic synthesis. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a protecting group for amines, which is commonly used in organic synthesis to protect the amine functionality during various chemical reactions.

Mechanism of Action

Target of Action

Boc-protected amines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would therefore depend on the final compound that is synthesized using ®-3-(Boc-aminomethyl)piperidine.

Mode of Action

The mode of action of ®-3-(Boc-aminomethyl)piperidine is primarily based on its role as a building block in the synthesis of various compounds . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It prevents the amine from reacting undesirably during the synthesis process. Once the synthesis is complete, the Boc group can be removed to reveal the active amine .

Biochemical Pathways

The specific biochemical pathways affected by ®-3-(Boc-aminomethyl)piperidine would depend on the final compound that is synthesized using itThe compounds it helps synthesize may have various effects on biochemical pathways .

Result of Action

As a synthetic intermediate, ®-3-(Boc-aminomethyl)piperidine does not have direct molecular or cellular effects. Its primary role is to facilitate the synthesis of other compounds. The molecular and cellular effects would therefore be attributed to the final synthesized compound .

Action Environment

The action environment of ®-3-(Boc-aminomethyl)piperidine is primarily the laboratory or industrial setting where it is used for synthesis . Factors such as temperature, pH, and the presence of other reagents can influence its reactivity and stability. For instance, the Boc group can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-aminomethyl)piperidine typically involves the protection of the amine group followed by the introduction of the piperidine ring. One common method involves the reaction of ®-3-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of ®-3-(Boc-aminomethyl)piperidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-aminomethyl)piperidine undergoes various types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

    Deprotection: ®-3-aminomethylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

®-3-(Boc-aminomethyl)piperidine is used in a wide range of scientific research applications:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the development of biologically active compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Boc-aminomethyl)piperidine
  • 2-(Boc-aminomethyl)piperidine
  • 4-(Boc-aminomethyl)piperidine

Uniqueness

®-3-(Boc-aminomethyl)piperidine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions.

Properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203561
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879275-33-9
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879275-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylmethylcarbamate (4.3 g) and 5% rhodium on carbon (400 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 27 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 4.55 (b, 1H), 2.99 (m, 4H), 2.56 (t, 1H), 2.33 (t, 1H), 1.74 (m, 1H), 1.66 (m, 2H), 1.44 (s, 9H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 on carbon (1 g) was added to a solution of benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate (5 g, 14.3 mmol) in EtOH (50 ml) and EtOAc (50 ml), and hydrogenation was carried out under a hydrogen atmosphere (1 bar). The reaction mixture was filtered and the filtrate was concentrated.
Name
benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A cold solution of HCl in MeOH (prepared by adding acetyl chloride (13.5 mL, 14.9 g, 0.19 mol) to 1 L of MeOH) was added to a cold solution of tert-butyl pyridin-3-ylmethylcarbamate (41.0 grams, 0.20 mol) in MeOH (100 mL). The solution was transferred to a Parr hydrogenation apparatus at 12° C. PtO2 (3 g) was added, and 12 bar pressure of H2 was applied. After 16 hours 1H NMR of a concentrated sample indicated the reaction to be complete. The catalyst was filtered, and conc. aq. NaOH (20 mL) was added to neutralize the HCl. The solution was concentrated to remove the bulk of the MeOH and extracted with tert-butyl methyl ether (4×200 mL). The combined organic layers were washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give the product (40.16 g, 0.187 mol, 95%) as a yellow oil that crystallized upon standing. 1H NMR (300 MHz, CDCl3): δ 4.62 (bs. s, 1H), 3.06-2.94 (m, 4H), 2.52 (dt, J=12 Hz, 3 Hz, 1H), 2.28 (dd, J=12 Hz, 10 Hz, 1H), 1.82-1.72 (m, 1H), 1.70-1.51 (m, 3H), 1.49-1.34 (m, 1H), 1.42 (s, 9H), 1.06 (dq, J=12 Hz, 4 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl piperidin-3-ylmethylcarbamate (162 g, 0.758 mol) in EtOH was added (+)-dianisoyltartaric acid (316 g, 0.756 mol). The suspension was heated until clear and allowed to cool to room temperature overnight. The precipitated salt was recrystallized three times from EtOH. The salt was washed with EtOH (2×200 mL) and air-dried. Residual solvent was removed in vacuo. The salt was taken up in tert-butyl methyl ether and 10% aq. NaOH. The organic layer was separated, and the aqueous layer was extracted with tert-butyl methyl ether (3×200 mL). More product was extracted after addition of 30% aq. NaOH to the aqueous layer. The combined organic layers were washed with water and saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give (R)-tert-butyl piperidin-3-ylmethylcarbamate as a white crystalline solid (41.3 g, 0.192 mol, 25%). For ee determinations, samples of the salt were taken up in CH2Cl2 and 1 N aq. NaOH. The organic layer was washed with water, dried over Na2SO4, and filtered. A drop of 1-naphthyl isocyanate was added, and after 15 minutes a drop of morpholine was added to quench excess isocyanate. Volatiles were evaporated after another 15 minutes. The sample was dissolved in EtOH for chiral HPLC (Chiralcel OD-H; heptane/EtOH/Et2NH 90/10/0.2; 0.5 mL/min; Rt (R): 46 min, Rt (S): 57 min, Rt (N-(naphthalen-1-yl)morpholine-4-carboxamide): 64 min.
Quantity
162 g
Type
reactant
Reaction Step One
Name
(+)-dianisoyltartaric acid
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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